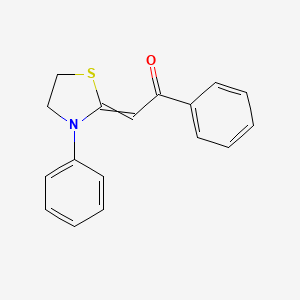
1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the thiazolidine ring imparts unique chemical and biological properties, making it a valuable scaffold for drug development and other scientific research.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazolidine ring can be functionalized with different substituents using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted thiazolidine derivatives with potential biological activity .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in multicomponent reactions to create diverse chemical libraries.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the substituents on the thiazolidine ring .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethan-1-one can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties, particularly in the treatment of type 2 diabetes.
Thiazolidine-4-one: Exhibits a range of biological activities, including antimicrobial and anticancer effects.
Thiazolidine-2-thione: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
851620-54-7 |
|---|---|
Molekularformel |
C17H15NOS |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-phenyl-2-(3-phenyl-1,3-thiazolidin-2-ylidene)ethanone |
InChI |
InChI=1S/C17H15NOS/c19-16(14-7-3-1-4-8-14)13-17-18(11-12-20-17)15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChI-Schlüssel |
AQVKEAGBQOEDKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=CC(=O)C2=CC=CC=C2)N1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


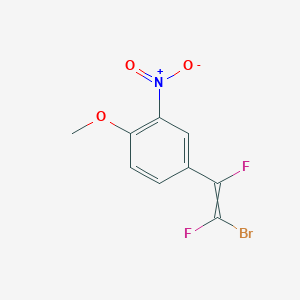


oxophosphanium](/img/structure/B14205320.png)
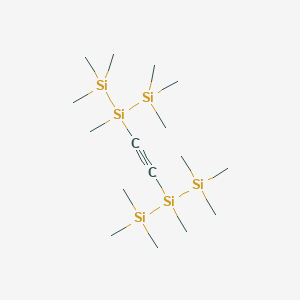
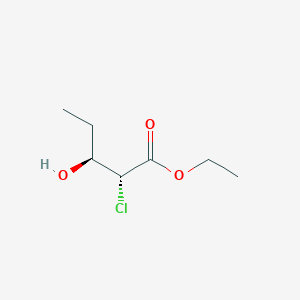
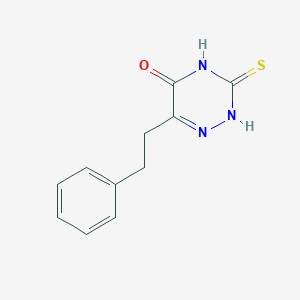
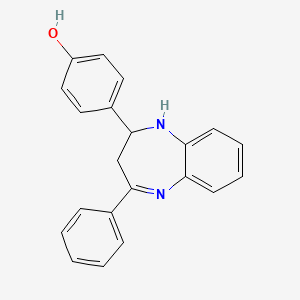
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
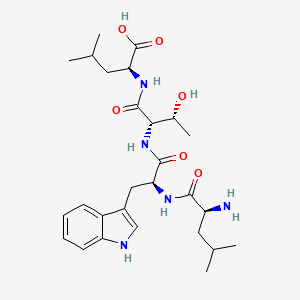
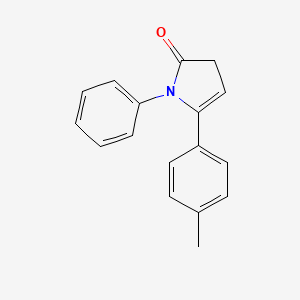
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
